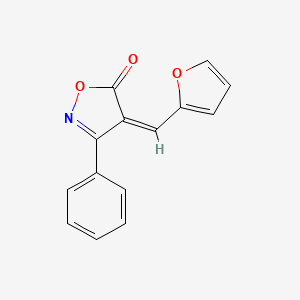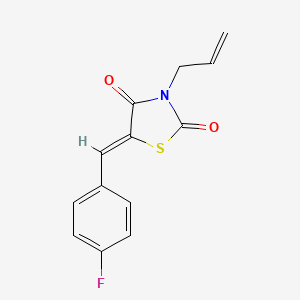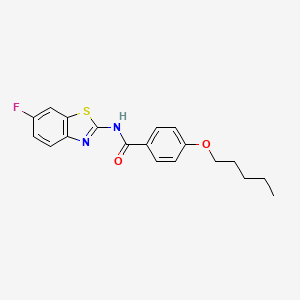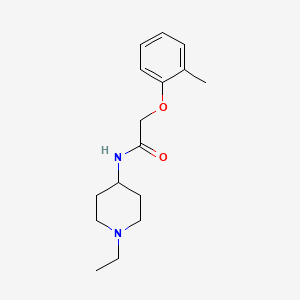
4-(2-furylmethylene)-3-phenyl-5(4H)-isoxazolone
Descripción general
Descripción
4-(2-furylmethylene)-3-phenyl-5(4H)-isoxazolone, also known as furyl isoxazolone, is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments.
Mecanismo De Acción
The mechanism of action of 4-(2-4-(2-furylmethylene)-3-phenyl-5(4H)-isoxazolonemethylene)-3-phenyl-5(4H)-isoxazolone is not fully understood. However, studies have suggested that this compound exerts its pharmacological effects by interacting with various molecular targets, including enzymes and receptors. For instance, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, it has been found to modulate the activity of ion channels such as voltage-gated calcium channels and N-methyl-D-aspartate (NMDA) receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(2-4-(2-furylmethylene)-3-phenyl-5(4H)-isoxazolonemethylene)-3-phenyl-5(4H)-isoxazolone have been extensively studied. This compound has been found to exhibit potent anti-inflammatory and analgesic effects by inhibiting the production of inflammatory mediators and modulating the activity of neurotransmitters involved in pain perception. Additionally, it has been reported to exert anticonvulsant effects by modulating the activity of GABA and glutamate. Furthermore, this compound has been found to possess antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(2-4-(2-furylmethylene)-3-phenyl-5(4H)-isoxazolonemethylene)-3-phenyl-5(4H)-isoxazolone for laboratory experiments include its potent pharmacological effects, ease of synthesis, and low toxicity. Additionally, this compound exhibits good solubility in various solvents, making it suitable for use in different assays. However, the limitations of using this compound include its instability in acidic and basic conditions, which can affect its potency and selectivity. Furthermore, this compound has limited water solubility, which can limit its use in certain assays.
Direcciones Futuras
There are several future directions for the study of 4-(2-4-(2-furylmethylene)-3-phenyl-5(4H)-isoxazolonemethylene)-3-phenyl-5(4H)-isoxazolone. One direction is to investigate the potential of this compound as a therapeutic agent for the treatment of various inflammatory and pain-related disorders. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its molecular targets. Furthermore, the development of novel synthetic methods for the preparation of 4-(2-furylmethylene)-3-phenyl-5(4H)-isoxazolone isoxazolone derivatives with improved pharmacological properties is an area of interest. Lastly, the investigation of the potential of this compound as a lead compound for the development of new drugs for the treatment of neurological disorders such as epilepsy and Alzheimer's disease is an exciting field for future research.
Conclusion:
In conclusion, 4-(2-4-(2-furylmethylene)-3-phenyl-5(4H)-isoxazolonemethylene)-3-phenyl-5(4H)-isoxazolone is a heterocyclic compound that exhibits potent anti-inflammatory, analgesic, and anticonvulsant effects. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions. Further research is needed to fully understand the therapeutic potential of this compound and its derivatives for the treatment of various disorders.
Aplicaciones Científicas De Investigación
The 4-(2-furylmethylene)-3-phenyl-5(4H)-isoxazolone isoxazolone compound has been studied for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticonvulsant effects. Research has shown that this compound exhibits potent anti-inflammatory activity by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. Additionally, it has been reported to possess analgesic properties by inhibiting the release of substance P, a neurotransmitter involved in pain perception. Furthermore, this compound has been found to exert anticonvulsant effects by modulating the activity of neurotransmitters such as GABA and glutamate.
Propiedades
IUPAC Name |
(4Z)-4-(furan-2-ylmethylidene)-3-phenyl-1,2-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c16-14-12(9-11-7-4-8-17-11)13(15-18-14)10-5-2-1-3-6-10/h1-9H/b12-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXFSCFVKOCKSR-XFXZXTDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=O)C2=CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C\2=NOC(=O)/C2=C\C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901331683 | |
| Record name | (4E)-4-(furan-2-ylmethylidene)-3-phenyl-1,2-oxazol-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901331683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-furylmethylene)-3-phenyl-5(4H)-isoxazolone | |
CAS RN |
1022259-63-7 | |
| Record name | (4E)-4-(furan-2-ylmethylidene)-3-phenyl-1,2-oxazol-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901331683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[5-(4-{2-[(3,4-dimethylphenyl)amino]-2-oxoethoxy}-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B4749547.png)
![3-(allylthio)-5-[(4-bromophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B4749569.png)
![N-{[4-methyl-5-({2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3-nitrobenzamide](/img/structure/B4749573.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B4749595.png)
![N-(2,4-dichlorophenyl)-N'-[5-(3-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4749602.png)


![N-cycloheptyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4749619.png)
![2-(benzylthio)-6-(4-fluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4749624.png)



![1-(1,3-benzodioxol-5-ylmethyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine](/img/structure/B4749647.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4749650.png)